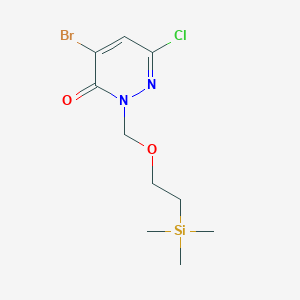







|
REACTION_CXSMILES
|
[Br:1][C:2]1[C:3](=[O:9])[NH:4][N:5]=[C:6]([Cl:8])[CH:7]=1.[H-].[Na+].[CH3:12][Si:13]([CH3:20])([CH3:19])[CH2:14][CH2:15][O:16][CH2:17]Cl>CN(C=O)C>[Br:1][C:2]1[C:3](=[O:9])[N:4]([CH2:17][O:16][CH2:15][CH2:14][Si:13]([CH3:20])([CH3:19])[CH3:12])[N:5]=[C:6]([Cl:8])[CH:7]=1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
11.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](CCOCCl)(C)C
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(NN=C(C1)Cl)=O
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred at 0° C. for 20 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A 500-mL single-neck round-bottomed flask equipped with a magnetic stirrer
|
|
Type
|
CUSTOM
|
|
Details
|
was purged with nitrogen
|
|
Type
|
CUSTOM
|
|
Details
|
the cooling bath was removed
|
|
Type
|
STIRRING
|
|
Details
|
the reaction was stirred at room temperature for 3 h
|
|
Duration
|
3 h
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction was then quenched with saturated aqueous sodium bicarbonate (30 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with ethyl acetate (2×300 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The extracts were dried over sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting residue was purified by flash chromatography
|


Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C(N(N=C(C1)Cl)COCC[Si](C)(C)C)=O
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 56% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |